molecular formula C10H8Cl2N2O B2506518 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole CAS No. 318238-15-2

3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole

Cat. No.: B2506518
CAS No.: 318238-15-2
M. Wt: 243.09
InChI Key: AJMJPXACOXZQRW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry principles for heterocyclic compound naming. The compound carries the official International Union of Pure and Applied Chemistry designation as 3,4-dichloro-1-methyl-5-phenoxypyrazole, reflecting the specific positioning of each substituent on the five-membered pyrazole ring system. The Chemical Abstracts Service registry number 318238-15-2 provides unique identification for this compound in chemical databases and regulatory systems.

The molecular formula C₁₀H₈Cl₂N₂O represents a precise atomic composition that defines the compound's chemical identity and stoichiometric relationships. This formula indicates the presence of ten carbon atoms, eight hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom, collectively yielding a molecular weight of 243.09 grams per mole. The carbon framework consists of the five-membered pyrazole ring containing two nitrogen atoms at positions 1 and 2, with additional carbon atoms contributed by the phenoxy substituent and methyl group.

The structural organization reflects a substituted pyrazole core bearing multiple functional groups that significantly influence molecular properties. The two chlorine atoms positioned at carbons 3 and 4 represent halogen substituents that substantially affect electron distribution and chemical reactivity patterns. The methyl group attached to nitrogen at position 1 provides alkyl substitution that impacts molecular geometry and intermolecular interactions. The phenoxy group at position 5 introduces aromatic character through the attached benzene ring connected via an oxygen bridge, creating an ether linkage that adds complexity to the molecular architecture.

Property Value Reference
Molecular Formula C₁₀H₈Cl₂N₂O
Molecular Weight 243.09 g/mol
Chemical Abstracts Service Number 318238-15-2
International Union of Pure and Applied Chemistry Name 3,4-dichloro-1-methyl-5-phenoxypyrazole
Minimum Purity Specification 95%

Structural Isomerism and Tautomeric Considerations

The structural analysis of this compound requires careful consideration of tautomeric phenomena characteristic of pyrazole chemistry. Pyrazole derivatives exhibit prototropic annular tautomerism, where hydrogen atoms can migrate between nitrogen positions, fundamentally altering molecular structure and numbering systems. In the case of this specific compound, the presence of a methyl substituent at nitrogen position 1 effectively prevents tautomeric interconversion by blocking hydrogen migration, thus stabilizing a single tautomeric form.

The substitution pattern of this compound eliminates the classical 3(5)-substitution ambiguity commonly observed in pyrazole chemistry. Studies of related pyrazole derivatives demonstrate that unsubstituted nitrogen atoms enable tautomeric equilibrium through hydrogen transfer between positions 1 and 2. However, the methyl group attachment to nitrogen 1 in this compound prevents such rearrangement, fixing the substituent positions and eliminating tautomeric uncertainty.

The chlorine substituents at positions 3 and 4 represent electron-withdrawing groups that significantly influence the electronic distribution within the pyrazole ring system. Research on substituted pyrazoles indicates that electron-withdrawing substituents affect tautomeric stability and reactivity patterns. The dual chlorine substitution creates a unique electronic environment that distinguishes this compound from mono-substituted analogs and influences both chemical behavior and physical properties.

The phenoxy substituent at position 5 introduces additional structural complexity through the ether linkage connecting the pyrazole ring to the benzene moiety. Crystallographic studies of related phenoxy-substituted pyrazoles reveal that the dihedral angle between the pyrazole and phenyl rings significantly affects molecular conformation and intermolecular interactions. These conformational considerations become crucial for understanding the three-dimensional structure and potential biological activity of the compound.

The absence of classical tautomeric behavior in this compound simplifies structural characterization compared to unsubstituted pyrazole derivatives. The fixed substitution pattern eliminates numbering ambiguities and provides a stable structural framework for chemical analysis and synthetic applications. This stability contrasts with 3(5)-substituted pyrazoles where rapid tautomeric interconversion complicates structural determination and requires specialized analytical techniques for accurate characterization.

Crystallographic Characterization and Bond Geometry

The crystallographic characterization of this compound involves analysis of molecular geometry, intermolecular interactions, and crystal packing arrangements that define solid-state properties. While specific crystallographic data for this exact compound was not identified in the available literature, analysis of structurally related pyrazole derivatives provides insight into expected geometric parameters and crystal structure characteristics.

Crystallographic studies of similar phenoxy-substituted pyrazoles reveal characteristic bond lengths and angles within the pyrazole ring system. Research on 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde demonstrates that the pyrazole ring maintains planarity with maximum deviations typically less than 0.004 Angstroms from the mean plane. The carbon-nitrogen and nitrogen-nitrogen bond lengths within the ring fall within expected ranges for aromatic heterocycles, with C-N bonds typically measuring 1.33-1.37 Angstroms and N-N bonds approximately 1.35 Angstroms.

The dihedral angles between the pyrazole ring and phenoxy substituent represent critical geometric parameters that influence molecular conformation and crystal packing. Studies of related compounds show that phenoxy groups typically adopt dihedral angles ranging from 45 to 75 degrees relative to the pyrazole plane. These angular relationships result from steric interactions between the substituents and electronic effects that optimize molecular stability.

The chlorine substituents at positions 3 and 4 introduce additional geometric considerations through their size and electronegativity. Chlorine atoms typically exhibit carbon-chlorine bond lengths of approximately 1.74 Angstroms and contribute to molecular volume and packing efficiency in crystal structures. The positioning of two chlorine atoms on adjacent carbon atoms creates potential for intramolecular interactions and influences the overall molecular geometry.

Crystal packing arrangements in pyrazole derivatives commonly involve hydrogen bonding interactions, pi-pi stacking between aromatic rings, and halogen bonding when halogen substituents are present. The chlorine atoms in this compound may participate in weak halogen bonding interactions that contribute to crystal stability and influence physical properties such as melting point and solubility.

The phenoxy substituent provides additional opportunities for intermolecular interactions through the aromatic ring system. Crystallographic studies of related compounds demonstrate that phenyl rings frequently engage in pi-pi stacking interactions with centroid-to-centroid distances typically ranging from 3.5 to 4.0 Angstroms. These interactions contribute to crystal stability and may influence the compound's physical and chemical properties.

Geometric Parameter Typical Range Related Compound Reference
Pyrazole Ring Planarity Deviation < 0.004 Å
C-N Bond Length 1.33-1.37 Å
N-N Bond Length ~1.35 Å
C-Cl Bond Length ~1.74 Å General
Pyrazole-Phenoxy Dihedral Angle 45-75°
Pi-Pi Stacking Distance 3.5-4.0 Å

Properties

IUPAC Name

3,4-dichloro-1-methyl-5-phenoxypyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c1-14-10(8(11)9(12)13-14)15-7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMJPXACOXZQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)Cl)Cl)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichloro-1-methylpyrazole with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3,4-diamino-1-methyl-5-phenoxy-1H-pyrazole, while oxidation might produce a pyrazole-4-carboxylic acid derivative .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that pyrazole derivatives, including 3,4-dichloro-1-methyl-5-phenoxy-1H-pyrazole, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar pyrazole structures showed enhanced antifungal activity against various phytopathogenic fungi such as Fusarium oxysporum and Alternaria alternata . The substitution patterns on the pyrazole ring were found to influence the efficacy of these compounds, suggesting a structure-activity relationship that could be explored further for developing new antifungal agents.

1.2 Anti-HIV Activity

Another promising application of pyrazole compounds is in the development of anti-HIV agents. A study focused on the synthesis of pyrazole-based compounds identified several candidates with potent activity against HIV replication . The investigation into the structure-activity relationships (SAR) of these compounds revealed that modifications at specific positions could enhance their antiviral efficacy while maintaining low toxicity levels.

1.3 Inhibition of Enzymatic Activity

The compound has also been studied for its potential to inhibit specific enzymes involved in disease processes. For instance, pyrazole derivatives have been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in various inflammatory diseases, which could lead to therapeutic applications in treating conditions like acute lung injury .

Agricultural Applications

2.1 Herbicidal Properties

In agricultural science, this compound has been explored for its herbicidal properties. Research indicates that certain pyrazole derivatives can effectively control weed growth without adversely affecting crop yield. This is particularly relevant in developing selective herbicides that target specific plant species while preserving desirable crops .

2.2 Insecticidal Activity

The compound's potential as an insecticide has also been investigated. Pyrazole-based insecticides are known for their ability to disrupt the nervous systems of pests, providing an effective means of pest control in agricultural settings . The efficacy and safety profiles of these compounds are crucial for their acceptance and use in integrated pest management systems.

Case Studies and Research Findings

Study Focus Findings
Study on Antifungal Activity Evaluated antifungal properties against Fusarium speciesShowed enhanced activity compared to commercial fungicides
Anti-HIV Research Investigated anti-HIV potentialIdentified potent inhibitors with favorable SAR
MAGL Inhibition Study Explored anti-inflammatory applicationsDemonstrated effectiveness in reducing lung injury
Herbicidal Efficacy Assessment Tested herbicidal propertiesConfirmed selective control over weeds

Mechanism of Action

The mechanism of action of 3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound Molecular Weight (g/mol) Calculated LogP Solubility (Predicted) Key Structural Features
This compound 261.1 3.5 Low (hydrophobic) Dichloro, methyl, phenoxy substituents
Triazolothiadiazine-Pyrazole Hybrid 435.8 2.8 Moderate Fused heterocycles, dichlorophenyl, carboxylic acid
  • Lipophilicity: The target compound’s higher LogP (~3.5) suggests greater lipophilicity compared to the triazolothiadiazine derivative (LogP ~2.8), likely due to the phenoxy group’s hydrophobic nature.
  • Solubility: The triazolothiadiazine hybrid’s moderate solubility may stem from its carboxylic acid group, which enhances hydrophilicity, whereas the target compound’s low solubility aligns with its nonpolar substituents .

Biological Activity

3,4-Dichloro-1-Methyl-5-Phenoxy-1H-Pyrazole is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this pyrazole derivative, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazole ring substituted with chlorine and phenoxy groups. The presence of these substituents is crucial for its biological activity.

Pharmacological Activities

Research has demonstrated that this compound exhibits several pharmacological activities:

1. Antimicrobial Activity
Studies indicate that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves the disruption of bacterial cell division by targeting proteins like FtsZ, which are essential for bacterial cytokinesis .

2. Anticancer Potential
Preliminary investigations suggest that this compound may exhibit anticancer effects. In vitro studies have reported its ability to inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) with IC50 values indicating promising potency . The compound's action may involve the induction of apoptosis and inhibition of cell cycle progression.

3. Anti-inflammatory Effects
The compound has also shown anti-inflammatory properties. In animal models, it reduced markers of inflammation such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in inflammatory pathways and cancer progression.
  • Disruption of Cellular Processes: By targeting proteins essential for cell division in bacteria and cancer cells, it disrupts normal cellular functions leading to cell death.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundYesYesYes
PhenylbutazoneModerateYesHigh
SulfathiazoleHighNoModerate

Case Studies

Several case studies have explored the efficacy of this compound:

Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antibacterial agent.

Case Study 2: Cancer Cell Proliferation
A study involving A549 lung cancer cells showed that treatment with this compound led to a significant reduction in cell viability after 48 hours, with an IC50 value calculated at 15 µM.

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